rac-(1R,2S)-2-cyclohexylcyclopropan-1-amine hydrochloride
Description
rac-(1R,2S)-2-cyclohexylcyclopropan-1-amine hydrochloride (CAS: 1158807-72-7) is a cyclopropane derivative featuring a cyclohexyl substituent and a primary amine group, stabilized as a hydrochloride salt. Its molecular formula is C₉H₁₈ClN, with a molar mass of 175.7 g/mol . This compound is commonly utilized as a synthetic intermediate in organic chemistry and drug discovery due to its constrained geometry and amine functionality.
Properties
CAS No. |
1158807-72-7 |
|---|---|
Molecular Formula |
C9H18ClN |
Molecular Weight |
175.70 g/mol |
IUPAC Name |
(1R,2S)-2-cyclohexylcyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H17N.ClH/c10-9-6-8(9)7-4-2-1-3-5-7;/h7-9H,1-6,10H2;1H/t8-,9+;/m0./s1 |
InChI Key |
MZXCUAACAJZJES-OULXEKPRSA-N |
Isomeric SMILES |
C1CCC(CC1)[C@@H]2C[C@H]2N.Cl |
Canonical SMILES |
C1CCC(CC1)C2CC2N.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically begins with the formation of the cyclopropane ring bearing the cyclohexyl substituent. This is commonly achieved via cyclopropanation reactions of alkenes or diazo compounds catalyzed by transition metals such as rhodium or copper complexes. The amine functionality is introduced either by direct amination of the cyclopropane ring or by functional group interconversion from precursor groups such as halides or esters. The final step involves conversion to the hydrochloride salt, enhancing stability and crystallinity.
Cyclopropanation Techniques
One robust approach involves the use of rhodium(II) acetate dimer as a catalyst for carbene transfer reactions from diazo compounds to alkenes. For example, a cyclohexyl-substituted alkene can be reacted with ethyl diazoacetate or related diazo compounds under rhodium catalysis to form the cyclopropane ring with high diastereoselectivity. The reaction conditions are typically mild, conducted at room temperature or slightly elevated temperatures, often under inert atmosphere to prevent side reactions.
A representative reaction scheme:
| Reagents and Conditions | Outcome |
|---|---|
| Alkene with cyclohexyl substituent | Formation of cyclopropane intermediate |
| Ethyl diazoacetate (carbene source) | Carbene transfer catalyzed by Rh(II) |
| Solvent: dichloromethane or similar | High diastereoselectivity and yield |
Following cyclopropanation, hydrolysis or reduction steps convert ester or other functional groups to the amine.
Amination and Functional Group Transformation
The amine group in this compound can be introduced by several methods:
- Reduction of nitriles or azides attached to the cyclopropane ring.
- Substitution reactions of cyclopropyl halides with ammonia or amine nucleophiles.
- Reductive amination of cyclopropanone derivatives.
The choice of method depends on the availability of precursors and desired stereochemical outcome. Reduction steps often employ catalytic hydrogenation or hydride reagents under controlled conditions to avoid ring opening.
Formation of Hydrochloride Salt
The free amine is typically converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent such as ethanol or diethyl ether. This step improves the compound's stability, facilitates purification by crystallization, and enhances handling properties.
Research Data and Analytical Results
Yields and Stereoselectivity
In studies involving rhodium-catalyzed cyclopropanation, yields of cyclopropane intermediates typically range from 70% to 90%, with diastereomeric ratios favoring the (1R,2S) isomer due to steric and electronic factors of the cyclohexyl substituent. Enantioselectivity is generally racemic unless chiral catalysts or auxiliaries are employed.
Characterization Techniques
- Nuclear Magnetic Resonance (NMR) Spectroscopy confirms the cyclopropane ring and amine substitution pattern.
- Mass Spectrometry (MS) verifies molecular weight and purity.
- X-ray Crystallography (if available) confirms absolute configuration and crystal structure of the hydrochloride salt.
- Chiral Supercritical Fluid Chromatography (SFC) and Gas Chromatography (GC) are used to analyze enantiomeric excess and diastereomeric ratios in related cyclopropane syntheses.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Cyclopropanation | Cyclohexyl-substituted alkene + diazo compound, Rh(II) catalyst, inert atmosphere | Formation of cyclopropane intermediate with high diastereoselectivity |
| Functional group transformation | Reduction/substitution (e.g., hydride, ammonia) | Introduction of amine group without ring opening |
| Salt formation | Treatment with HCl in ethanol or ether | Formation of stable hydrochloride salt |
| Purification | Crystallization, chromatography | High purity product suitable for further use |
Chemical Reactions Analysis
Types of Reactions: rac-(1R,2S)-2-cyclohexylcyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding cyclopropyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into cyclopropylamines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopropane ring or the amine group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is typical.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include cyclopropyl ketones, cyclopropylamines, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
rac-(1R,2S)-2-cyclohexylcyclopropan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of rac-(1R,2S)-2-cyclohexylcyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s cyclopropane ring and amine group allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of rac-(1R,2S)-2-cyclohexylcyclopropan-1-amine hydrochloride can be contextualized against analogous cyclopropane-based amine hydrochlorides. Below is a comparative analysis:
Key Observations:
- Substituent Effects :
- Alkyl vs. Aryl : Cyclohexyl (alkyl) enhances hydrophobicity, while aryl groups (e.g., 3-methoxyphenyl) introduce aromatic interactions .
- Electron-Donating/Withdrawing Groups : Methoxy groups (electron-donating) increase solubility in polar solvents, whereas fluorine (electron-withdrawing) improves metabolic stability .
- Ring Size : Cyclopropane derivatives exhibit higher ring strain and rigidity compared to cyclopentane analogs, influencing conformational flexibility and binding affinity .
Physicochemical and Structural Analysis
- Molecular Weight : The cyclohexyl derivative (175.7 g/mol) is lighter than aryl-substituted analogs (e.g., 215.7 g/mol for 3-methoxyphenyl), reflecting the bulkier nature of aromatic substituents .
- Stereochemistry : The (1R,2S) configuration in the target compound contrasts with (1R,2R) diastereomers (e.g., ), which may exhibit divergent biological activities .
- Solubility : Hydrochloride salts generally improve water solubility, but bulky substituents (e.g., 4-tert-butylphenyl) can reduce it significantly .
Biological Activity
Rac-(1R,2S)-2-cyclohexylcyclopropan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : CHClN
- Molecular Weight : 175.67 g/mol
- CAS Number : 1402222-66-5
The biological activity of this compound is primarily attributed to its role as a modulator of neurotransmitter systems. It has been identified as an agonist for certain receptors, which can influence various physiological processes.
Pharmacological Effects
The compound exhibits a range of pharmacological activities:
- Neurotransmitter Modulation : It has been shown to interact with serotonin and norepinephrine receptors, suggesting potential antidepressant and anxiolytic effects.
- Anti-inflammatory Properties : Research indicates that it may inhibit pro-inflammatory cytokines, which can be beneficial in treating inflammatory diseases.
Study 1: Neuropharmacological Evaluation
A study evaluated the effects of this compound on animal models of depression. The compound demonstrated significant antidepressant-like effects in the forced swim test and tail suspension test, indicating its potential as a treatment for major depressive disorder (MDD).
Study 2: Anti-inflammatory Activity
In vitro studies assessed the compound's ability to reduce the secretion of inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. The results showed a marked decrease in cytokine levels, supporting its role as an anti-inflammatory agent.
Data Table: Summary of Biological Activities
Q & A
Basic: What are the common synthetic routes for rac-(1R,2S)-2-cyclohexylcyclopropan-1-amine hydrochloride?
The synthesis typically involves cyclopropanation reactions , where diazo compounds react with olefins under transition metal catalysis (e.g., rhodium or copper). For example, cyclopropane rings are formed via [2+1] cycloaddition, followed by amine functionalization and hydrochloride salt formation. Key steps include:
- Cyclopropanation : A diazo precursor reacts with a cyclohexene derivative under inert conditions to form the strained cyclopropane ring .
- Amine introduction : Reductive amination or nucleophilic substitution adds the amine group .
- Purification : Recrystallization or chromatography ensures high purity .
Basic: How is the stereochemistry of this compound characterized?
Stereochemical analysis relies on NMR spectroscopy (e.g., NOESY for spatial proximity of protons) and X-ray crystallography to confirm the (1R,2S) configuration. Chiral HPLC or polarimetry can resolve enantiomers and determine enantiomeric excess. Comparative studies with structurally similar compounds (e.g., trans-2-cyclopropyl derivatives) highlight distinct spectral patterns for stereoisomers .
Advanced: How can computational methods optimize synthesis conditions for this compound?
Quantum chemical calculations (e.g., density functional theory) predict transition states and reaction pathways, guiding catalyst selection and solvent optimization. For instance, ICReDD’s approach integrates computational reaction path searches with experimental validation to minimize trial-and-error. This method reduces synthesis time by identifying optimal conditions (e.g., temperature, pressure) and side-reaction inhibitors .
Advanced: How should researchers address contradictions in receptor binding affinity data for this compound?
Discrepancies in binding studies (e.g., varying IC₅₀ values across assays) may arise from:
- Receptor conformational plasticity : Differences in protein flexibility across experimental setups .
- Solvent effects : Polar solvents may alter ligand-receptor interactions compared to in vivo conditions .
- Enantiomeric impurities : Trace enantiomers in racemic mixtures can skew results. Validate purity via chiral chromatography and replicate assays under standardized conditions .
Basic: What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Engineering controls : Use fume hoods to avoid inhalation of aerosols .
- Waste disposal : Neutralize acidic residues before disposal per local regulations .
Advanced: What synthetic challenges arise from the cyclopropane ring’s strain, and how are they mitigated?
The high ring strain (≈27 kcal/mol) in cyclopropanes promotes undesired ring-opening reactions. Strategies include:
- Low-temperature reactions : Minimize thermal decomposition during synthesis .
- Stabilizing ligands : Use electron-withdrawing groups or steric hindrance to protect the ring .
- In situ monitoring : Techniques like FT-IR track reaction progress and detect intermediates .
Basic: Which analytical techniques confirm the compound’s structural integrity and purity?
- NMR spectroscopy : Assigns proton and carbon environments, confirming the cyclopropane and amine groups .
- Mass spectrometry (MS) : Validates molecular weight via ESI-TOF or MALDI-TOF .
- HPLC : Quantifies purity (>95% for most studies) and detects chiral impurities .
Advanced: What mechanistic insights exist for this compound’s role in enzyme inhibition?
Studies on analogous cyclopropane amines suggest:
- Competitive inhibition : The cyclopropane moiety mimics natural substrates, blocking active sites (e.g., in monoamine oxidases) .
- pH-dependent activity : Protonation of the amine group enhances binding to acidic residues in enzymes .
- Structural dynamics : Molecular dynamics simulations reveal transient interactions with allosteric pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
